

5-(1,1-Dimethylheptyl)resorcinol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-(1,1-Dimethylheptyl)resorcinol**

Cat. No.: **B029920**

[Get Quote](#)

In-Depth Technical Guide to 5-(1,1-Dimethylheptyl)resorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-(1,1-Dimethylheptyl)resorcinol**, a key synthetic intermediate in the pharmaceutical industry, most notably in the production of the antiemetic drug Nabilone. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activity as a cannabinoid receptor ligand. The guide also includes a detailed visualization of the cannabinoid receptor signaling pathway, a critical aspect of its mechanism of action.

Chemical and Physical Properties

5-(1,1-Dimethylheptyl)resorcinol, also known as 5-(2-methyloctan-2-yl)benzene-1,3-diol, is an off-white to light beige solid.^[1] Its core structure consists of a resorcinol (1,3-dihydroxybenzene) moiety substituted with a bulky 1,1-dimethylheptyl group at the 5-position. This lipophilic side chain is crucial for its biological activity.

Table 1: Physicochemical Properties of **5-(1,1-Dimethylheptyl)resorcinol**

Property	Value	Reference
CAS Number	56469-10-4	[2]
Molecular Formula	C15H24O2	[2]
Molecular Weight	2236.35 g/mol	[2]
Appearance	Off-White to Light Beige Solid	[1]
Melting Point	Not available in search results	
Boiling Point	161-163 °C @ 0.5 Torr	[1]
Density	1.0±0.1 g/cm ³	[1]
XLogP3	5.6	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]

Experimental Protocols

The synthesis of **5-(1,1-Dimethylheptyl)resorcinol** is a multi-step process. One common method involves the Friedel-Crafts alkylation of a protected resorcinol derivative followed by deprotection. The following is a representative experimental protocol based on available literature.

2.1. Synthesis of **5-(1,1-Dimethylheptyl)resorcinol** via Friedel-Crafts Alkylation

This synthesis involves the reaction of 3,5-dimethoxy-bromobenzene with tert-butyllithium to form a lithiated intermediate, which then reacts with 2-octanone. The resulting tertiary alcohol is reduced, and the methoxy groups are subsequently cleaved to yield the final product.

Materials:

- 3,5-dimethoxy-bromobenzene
- tert-butyllithium

- 2-octanone
- Anhydrous diethyl ether
- Ammonium chloride solution (saturated)
- Sodium sulfate (anhydrous)
- Palladium on carbon (10%)
- Hydrogen gas
- Boron tribromide
- Dichloromethane
- Sodium bicarbonate solution (saturated)
- Brine

Procedure:

- Grignard-type Reaction: A solution of 3,5-dimethoxy-bromobenzene in anhydrous diethyl ether is cooled to -78°C. To this, a solution of tert-butyllithium is added dropwise, and the mixture is stirred for 1 hour. A solution of 2-octanone in anhydrous diethyl ether is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated ammonium chloride solution, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Reduction of the Tertiary Alcohol: The crude tertiary alcohol is dissolved in ethanol, and 10% palladium on carbon is added. The mixture is subjected to hydrogenation at 50 psi for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene.
- Demethylation: The resulting 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene is dissolved in dichloromethane and cooled to 0°C. A solution of boron tribromide in dichloromethane is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is then

carefully quenched with water, and the mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford **5-(1,1-Dimethylheptyl)resorcinol**.

Biological Activity and Mechanism of Action

5-(1,1-Dimethylheptyl)resorcinol is a synthetic cannabinoid that acts as a ligand for cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. The 1,1-dimethylheptyl side chain is a common feature in many potent synthetic cannabinoids and is crucial for high affinity to these receptors.

While specific quantitative binding data for **5-(1,1-Dimethylheptyl)resorcinol** is not readily available in the searched literature, data for structurally similar resorcinol derivatives with a 1,1-dimethylheptyl side chain indicate potent interactions with cannabinoid receptors. For instance, the dimethoxyresorcinol analog O-1966, which shares the same side chain, is a selective CB2 receptor agonist.

Table 2: Cannabinoid Receptor Activity of a Structurally Related Analog

Compound	Receptor	Assay Type	Value	Reference
O-1966 (dimethoxyresorcinol analog)	CB2	Selective Agonist	-	[3]

The mechanism of action of **5-(1,1-Dimethylheptyl)resorcinol** is presumed to be through its interaction with CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.

Signaling Pathways and Visualizations

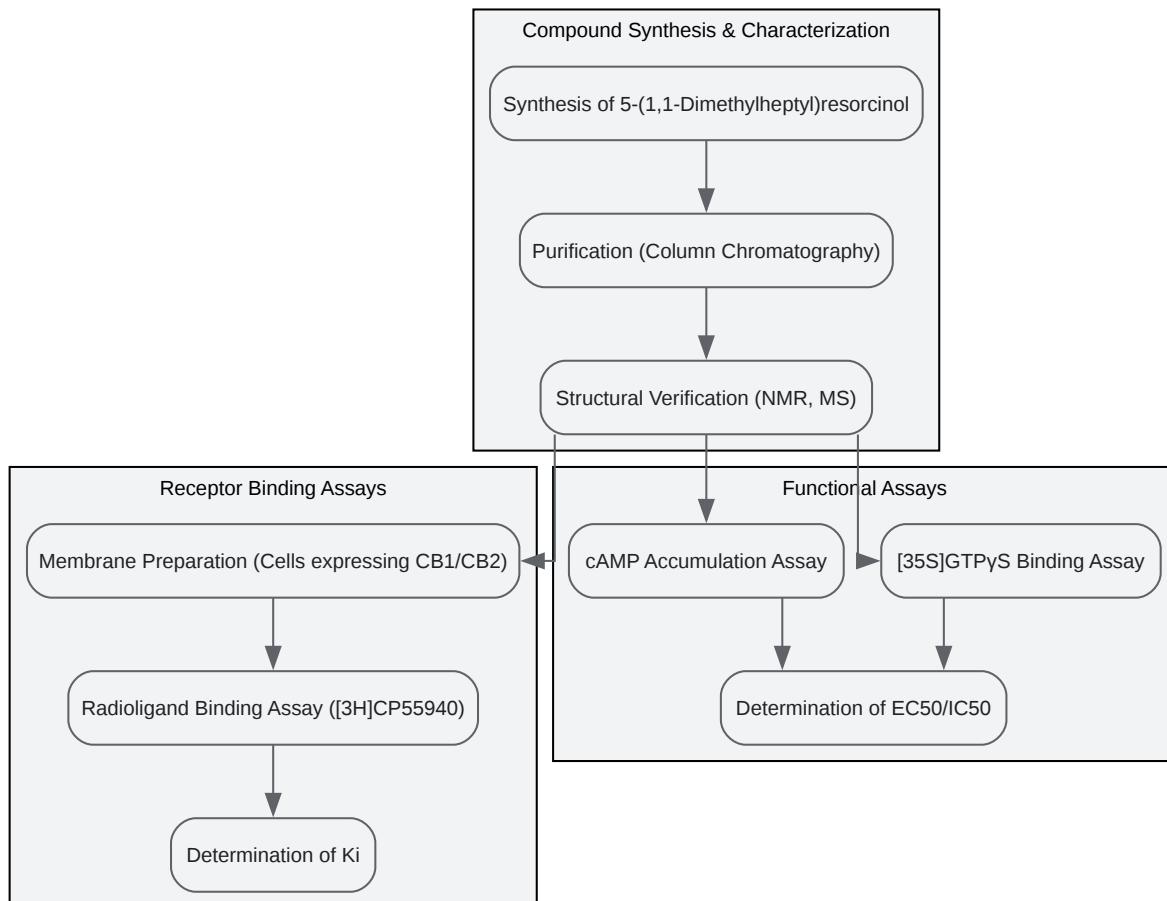
Upon binding of an agonist like **5-(1,1-Dimethylheptyl)resorcinol**, cannabinoid receptors (CB1 and CB2) undergo a conformational change, leading to the activation of associated

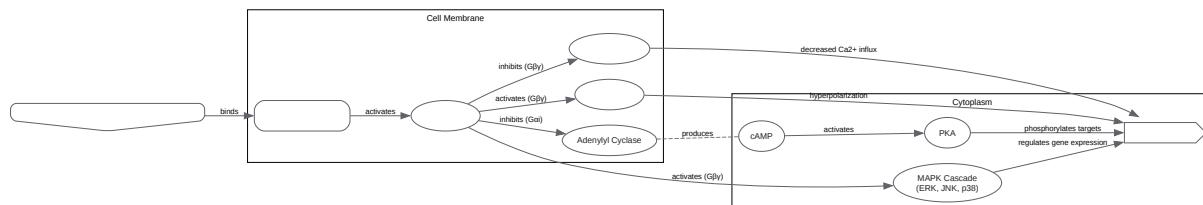
heterotrimeric G-proteins (typically Gi/o). This activation results in the dissociation of the G α and G $\beta\gamma$ subunits, which then modulate various downstream effector proteins.

Key signaling events include:

- Inhibition of Adenylyl Cyclase: The activated G αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Modulation of Ion Channels: The G $\beta\gamma$ subunits can directly interact with and modulate the activity of ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the stimulation of various MAPK pathways, such as ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and survival.

Experimental Workflow for Assessing Cannabinoid Receptor Activity





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-(1,1-Dimethylheptyl)resorcinol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b029920#5-1-1-dimethylheptyl-resorcinol-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b029920#5-1-1-dimethylheptyl-resorcinol-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com